反式-3-叔丁氧羰基氨基环己烷甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

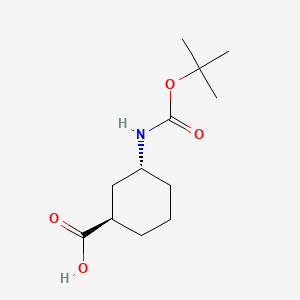

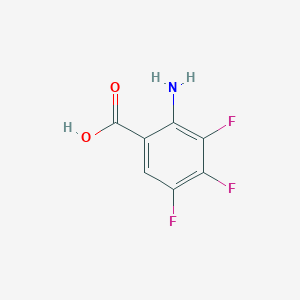

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is a compound of interest in the field of synthetic organic chemistry, particularly as a building block for the synthesis of unnatural amino acids and dipeptide mimetics. The compound features a cyclohexane ring, which is a common structural motif in many natural products and pharmaceuticals, and a tert-butoxycarbonyl (Boc) group, which is a common protecting group for amines in organic synthesis .

Synthesis Analysis

The synthesis of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid and its stereoisomers has been achieved through various synthetic routes. One approach involves the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which can be obtained in either pure cis or trans form by adjusting reaction conditions. Optical resolution of these compounds can be achieved through diastereomeric salt formation or chromatography on a chiral stationary phase . Another method describes an improved synthesis of the compound from 3-aminobenzoic acid using milder and more selective conditions, which includes both classical salt resolution and enzymatic approaches to achieve high selectivity .

Molecular Structure Analysis

The molecular structure of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is characterized by the presence of a cyclohexane ring and a Boc-protected amino group. The stereochemistry of the compound is crucial, as it can exist in different stereoisomeric forms. Ab initio calculations have been used to explain the observed cis selectivity in the initial step of one of the synthetic routes . The absolute configuration of related cyclic β-amino acids has been assigned using techniques such as circular dichroism and X-ray diffraction analysis .

Chemical Reactions Analysis

The tert-butoxycarbonyl group in Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is a versatile protecting group that can be removed under acidic conditions, allowing the amino group to participate in further chemical reactions. The compound can serve as a precursor for the synthesis of various cyclic compounds and dipeptide mimetics. For example, it has been used in the synthesis of a conformationally restricted dipeptido-mimetic for caspase-1 inhibitors . Additionally, the compound's derivatives have been synthesized using reactions such as the Hofmann rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid are influenced by its molecular structure. The presence of the Boc group increases the steric bulk and affects the solubility and reactivity of the compound. The cyclohexane ring confers rigidity to the molecule, which can be important in determining the biological activity of its derivatives. The compound's derivatives have been characterized using NMR spectroscopy, which provides information about the molecular conformation and the configuration of stereocenters . Mass spectrometry has been used to study the fragmentation patterns of related t-butylcyclohexanecarboxylic acids, which can be useful for structural elucidation .

科学研究应用

-

Application in Dipeptide Synthesis

- Scientific Field : Organic Chemistry

- Summary of Application : Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .

- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base .

- Results or Outcomes : The dipeptides were obtained in satisfactory yields in 15 minutes .

-

Application in Asymmetric Syntheses of Non-Natural Amino Acid

- Scientific Field : Biochemistry

- Summary of Application : Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is used in the asymmetric syntheses of non-natural amino acid (S)-Cyclopropylglycine .

- Methods of Application : A self-sufficient bifunctional enzyme integrating reductive amination and coenzyme regeneration activities was developed and successfully employed to synthesize (S)-cyclopropylglycine .

- Results or Outcomes : The reaction rate improved 2.1-fold over the native enzymes and a short bioconversion period of 6 hours at a high substrate concentration of 120 g·L−1 and space–time yield of (S)-cyclopropylglycine up to 377.3 g·L−1·d−1 .

- Application in Ring-Opening Polymerization

- Scientific Field : Polymer Chemistry

- Summary of Application : Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polymers .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results. For more detailed information, you may want to refer to the original research article .

- Results or Outcomes : The specific results or outcomes are not detailed in the search results. For more detailed information, you may want to refer to the original research article .

-

Application in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of Application : Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is used in organic synthesis. It is used as a starting material in the synthesis of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .

- Results or Outcomes : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

-

Application in Synthesis of Preclinical/Clinical Drug Molecules

- Scientific Field : Medicinal Chemistry

- Summary of Application : Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is used in the synthesis of preclinical/clinical drug molecules .

- Methods of Application : A self-sufficient bifunctional enzyme integrating reductive amination and coenzyme regeneration activities was developed and successfully employed to synthesize (S)-cyclopropylglycine .

- Results or Outcomes : (S)-cyclopropylglycine could be continuously synthesized for 90 hours with the enzymes packed in a dialysis tube, providing 634.6 g of (S)-cyclopropylglycine with >99.5% ee and over 95% conversion yield up to 12 changes .

属性

IUPAC Name |

(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGHMGKJNZTKGF-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid | |

CAS RN |

218772-92-0 |

Source

|

| Record name | rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)